(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

Epigenetics HDAC inhibition Structural isomerism

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide (CAS 302549-65-1) is a synthetic small molecule belonging to the cinnamoyl aminobenzamide class, with molecular formula C18H18N2O4 and molecular weight 326.35 g/mol. The compound features an (E)-configured acrylamide linker bridging a 3,4-dimethoxyphenyl cap group to a 4-aminobenzamide zinc-binding moiety—a pharmacophore architecture distinct from the hydroxamic acid-based HDAC inhibitor Scriptaid (CAS 287383-59-9), despite sharing an identical molecular formula.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 302549-65-1
Cat. No. B2627545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
CAS302549-65-1
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC
InChIInChI=1S/C18H18N2O4/c1-23-15-9-3-12(11-16(15)24-2)4-10-17(21)20-14-7-5-13(6-8-14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-4+
InChIKeyINQBZYLHWWQYLR-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide (CAS 302549-65-1) for Targeted Procurement


(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide (CAS 302549-65-1) is a synthetic small molecule belonging to the cinnamoyl aminobenzamide class, with molecular formula C18H18N2O4 and molecular weight 326.35 g/mol . The compound features an (E)-configured acrylamide linker bridging a 3,4-dimethoxyphenyl cap group to a 4-aminobenzamide zinc-binding moiety—a pharmacophore architecture distinct from the hydroxamic acid-based HDAC inhibitor Scriptaid (CAS 287383-59-9), despite sharing an identical molecular formula [1]. This scaffold positions the compound as a potential class I HDAC-targeting probe, structurally analogous to the clinically advanced benzamide inhibitor Entinostat but with a cinnamoyl linker that may confer differential isoform selectivity and cytotoxicity profiles.

Why Generic Substitution of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide Fails: Isoform Selectivity and Scaffold Divergence


Substituting (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide with other C18H18N2O4 isomers or broader benzamide HDAC inhibitors without structural verification introduces uncontrolled biological variability. Scriptaid (same molecular formula) is a naphthalimide-hydroxamic acid hybrid that inhibits HDAC1/3 with IC50 ~0.6 μM and HDAC8 with IC50 ~1 μM via a hydroxamate zinc-binding mechanism . In contrast, the target compound's 4-aminobenzamide zinc-binding group predicts a distinct class I selectivity profile, as exemplified by Entinostat (HDAC1 IC50 = 243 nM; HDAC8 IC50 = >30 μM) . The cinnamoyl linker in the target compound further differentiates it from saturated-linker benzamides, with published cinnamoyl 2-aminobenzamide analogs demonstrating 5.5-fold greater antiproliferative potency against HCT-15 cells versus Entinostat (IC50 0.70 μM vs. 3.87 μM) [1]. Interchanging these compounds without structural confirmation risks procurement of a functionally divergent chemotype, invalidating target engagement hypotheses and confounding structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide (CAS 302549-65-1)


Evidence Item 1: Structural Isomer Discrimination — Identical Formula, Divergent HDAC Pharmacophore

The target compound shares molecular formula C18H18N2O4 with Scriptaid (CAS 287383-59-9), yet their pharmacophores are fundamentally divergent: Scriptaid employs a naphthalimide-hydroxamic acid zinc-binding group that chelates the catalytic Zn²⁺ ion, whereas the target compound utilizes a 4-aminobenzamide moiety that interacts with the HDAC active site via a distinct binding mode involving the internal cavity near the Zn²⁺ ion [1]. Scriptaid inhibits HDAC1 and HDAC3 with IC50 ~0.6 μM and HDAC8 with IC50 ~1 μM—a broader class I/IIa inhibition profile characteristic of hydroxamic acids . The aminobenzamide class, represented by Entinostat, exhibits nanomolar class I selectivity (HDAC1 IC50 = 243 nM) with sharply reduced HDAC8 activity (IC50 = 63.4 μM or >30 μM) . No direct HDAC inhibition data are currently available for the target compound itself; the differentiation here rests on the established SAR principle that zinc-binding group identity is the primary determinant of HDAC isoform selectivity and potency [1].

Epigenetics HDAC inhibition Structural isomerism Zinc-binding group

Evidence Item 2: Cinnamoyl Linker Cytotoxicity Advantage Over Entinostat in Colon Cancer Model

Although direct cytotoxicity data for the target compound itself are not yet published, close scaffold analogs (cinnamoyl 2-aminobenzamides) have been directly compared to the clinical HDAC inhibitor Entinostat in the HCT-15 human colorectal adenocarcinoma cell line. Compound 7h, a β-carboline-cinnamoyl 2-aminobenzamide, exhibited an IC50 of 0.70 ± 0.15 μM, representing a 5.5-fold improvement over Entinostat (IC50 = 3.87 ± 0.62 μM) measured under identical assay conditions [1]. This study further demonstrated that compound 7h selectively inhibited class I HDAC 2 and 3 isoforms and induced G2/M phase cell cycle arrest and mitochondrial membrane potential depolarization in a dose-dependent manner, whereas Entinostat showed weaker antiproliferative effects at comparable concentrations [1]. The target compound (CAS 302549-65-1) contains the same cinnamoyl-aminobenzamide core scaffold as compound 7h, differing primarily in the cap group (3,4-dimethoxyphenyl vs. β-carboline) and the benzamide substitution position (4-amino vs. 2-amino), suggesting that the cinnamoyl linker contributes a measurable potency advantage over the saturated benzamide linker of Entinostat.

Anticancer Cytotoxicity HCT-15 Cinnamoyl benzamide

Evidence Item 3: HDAC Class I Selectivity of Aminobenzamide Zinc-Binding Group vs. Hydroxamic Acid Pan-Inhibition

The zinc-binding group (ZBG) is the primary driver of HDAC isoform selectivity. Aminobenzamide ZBGs, such as the 4-aminobenzamide moiety in the target compound, are established class I-selective pharmacophores, as demonstrated by Entinostat (2-aminobenzamide), which inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 243 nM, 453 nM, and 248 nM respectively, while showing negligible activity against class IIa HDACs (HDAC4/5/7/9 IC50 >30 μM) and class IIb HDAC6 (>30 μM) . In contrast, the isomeric compound Scriptaid, bearing a hydroxamic acid ZBG, inhibits both class I (HDAC1/3 IC50 ~0.6 μM) and class II (HDAC8 IC50 ~1 μM) isoforms, representing a pan-HDAC inhibition profile . The therapeutic relevance of this distinction is substantial: class I-selective benzamide HDAC inhibitors like Entinostat have advanced to Phase II/III clinical trials with manageable toxicity profiles, whereas broad-spectrum hydroxamic acid inhibitors (e.g., vorinostat) are associated with dose-limiting toxicities including thrombocytopenia and fatigue . The target compound's 4-aminobenzamide ZBG predicts a class I-selective profile analogous to Entinostat, structurally differentiated from the isomeric hydroxamic acid of Scriptaid.

HDAC isoform selectivity Aminobenzamide Hydroxamic acid Class I HDAC

Evidence Item 4: Synthetic Tractability and Purity Specification for Reproducible Research

The target compound is accessible via a single-step amide coupling between commercially available 4-aminobenzamide and (E)-3,4-dimethoxycinnamic acid using standard carbodiimide coupling reagents (e.g., EDC/HOBt), a synthetic route that is inherently more convergent and scalable than the multi-step sequence required for its isomeric counterpart Scriptaid (which involves naphthalic anhydride condensation, aminohexanoic acid coupling, and hydroxamic acid formation) [1]. Vendors supply (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide at ≥95% purity (typically 95–98%), suitable for direct use in biochemical and cell-based assays without additional purification . The well-defined (E)-stereochemistry at the acrylamide double bond—a critical determinant of HDAC binding pocket compatibility—is preserved during synthesis and can be confirmed by the characteristic trans coupling constant (J ~15–16 Hz) in ¹H NMR spectroscopy. In contrast, Scriptaid's hydroxamic acid moiety is susceptible to hydrolysis under acidic or basic conditions, potentially requiring careful handling and storage at -20°C to maintain purity, whereas the target compound's benzamide group is chemically more robust under standard assay conditions.

Chemical synthesis Purity Reproducibility Amide coupling

Targeted Application Scenarios for (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide (CAS 302549-65-1)


Class I HDAC Selectivity Profiling in Epigenetic Drug Discovery

The aminobenzamide zinc-binding group of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide predicts class I HDAC selectivity, as established by the selectivity profile of Entinostat (HDAC1 IC50 = 243 nM vs. HDAC6/class IIa IC50 >30 μM) . Researchers conducting head-to-head selectivity panels against recombinant HDAC isoforms (1–11) can employ this compound to map the contribution of the cinnamoyl linker and 3,4-dimethoxyphenyl cap to isoform discrimination, an SAR dimension inaccessible with saturated-linker benzamides such as Entinostat or MS-275. The structural isomer Scriptaid is unsuitable for this application due to its hydroxamic acid ZBG, which produces pan-HDAC inhibition and obscures class I-specific effects .

Cinnamoyl Benzamide Scaffold Optimization for Colorectal Cancer Therapeutics

Published data demonstrate that cinnamoyl 2-aminobenzamide analogs achieve IC50 values as low as 0.70 μM against HCT-15 colon cancer cells—a 5.5-fold improvement over Entinostat (IC50 = 3.87 μM) [1]. The target compound provides an ideal starting scaffold for medicinal chemistry optimization of the cap group (3,4-dimethoxyphenyl) to further enhance antiproliferative potency while preserving the cinnamoyl linker associated with the cytotoxicity advantage. The single-step synthetic accessibility of the core scaffold enables rapid parallel synthesis of focused analog libraries to explore substituent effects on HDAC inhibition, cell cycle arrest (G2/M), and mitochondrial apoptosis pathways, as validated by the biological characterization of compound 7h [1].

Chemical Probe Development for Cinnamoyl–HDAC Binding Pocket Interactions

The cinnamoyl linker of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide occupies the HDAC surface recognition domain, a region that accommodates structurally diverse cap groups and influences isoform selectivity through differential surface residue interactions [1]. This compound can serve as a minimalist probe to dissect the binding contributions of the cinnamoyl moiety independent of complex cap groups such as β-carboline. Co-crystallization or molecular docking studies with HDAC2, informed by the demonstrated binding mode of compound 7h to the HDAC2 active pocket [1], would generate structural insights transferable to the design of next-generation class I HDAC inhibitors and PROTACs.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The 4-aminobenzamide moiety functions as both a HDAC-binding warhead and a synthetic handle for further derivatization. The target compound can be functionalized at the free amine of the benzamide or at the methoxy positions of the cap group to attach E3 ligase ligands (e.g., VHL, CRBN) for HDAC-targeting PROTAC development. The established class I selectivity of the aminobenzamide ZBG reduces the risk of recruiting off-target HDAC isoforms for degradation, a selectivity advantage over hydroxamic acid-based HDAC warheads. The single-step synthesis and commercial availability at ≥95% purity lower the barrier to entry for bifunctional molecule programs requiring substantial quantities of HDAC-binding intermediates.

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